2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline
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Overview
Description
2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline is an organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a 4-methylphenyl group attached to the quinoxaline core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline typically involves the condensation of 4-methylbenzaldehyde with 1,2-diaminocyclohexane. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, solvent recovery systems can be employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propan-2-ol: Shares the 4-methylphenyl group but differs in the core structure.
4-Methylpropiophenone: Contains a similar phenyl group but has a different functional group attached to the benzene ring.
2-(4-Methylsulfonylphenyl)indole: Features a similar phenyl group with a sulfonyl substitution.
Uniqueness
2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline is unique due to its quinoxaline core, which imparts distinct chemical and biological properties
Properties
CAS No. |
922525-25-5 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C15H16N2/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)17-15/h6-10H,2-5H2,1H3 |
InChI Key |
JSPJZKCWYYJFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3CCCCC3=N2 |
Origin of Product |
United States |
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